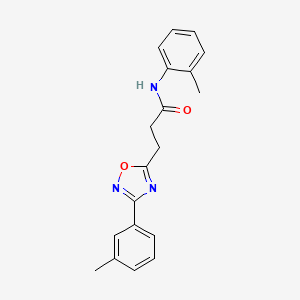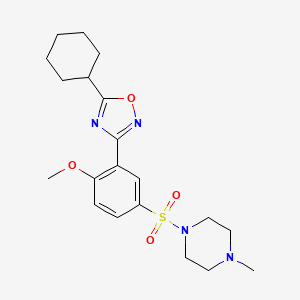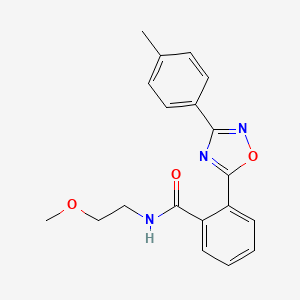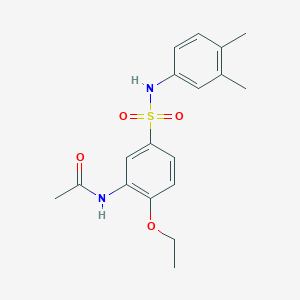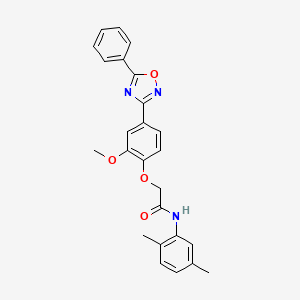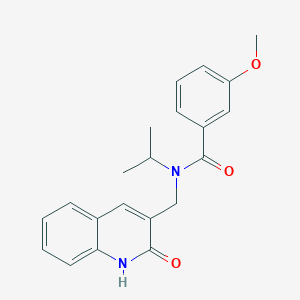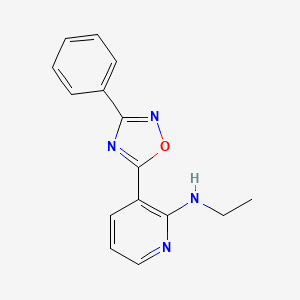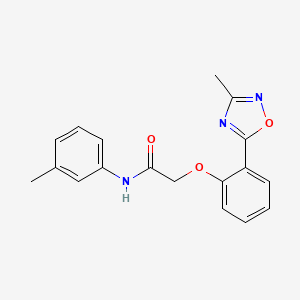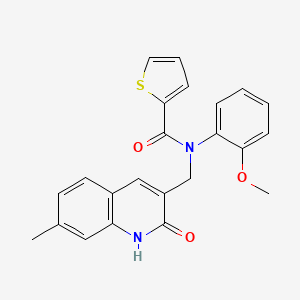
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide, also known as CTK7A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell proliferation and survival. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell growth and survival. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been found to have various biochemical and physiological effects in animal models. In cancer research, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been shown to inhibit tumor growth, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been found to improve cognitive function, reduce inflammation, and protect against neuronal damage. In infectious diseases, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has demonstrated antiviral activity and reduced viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide also has limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide. One area of interest is the development of more stable and soluble analogs of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide that could be used in clinical settings. Another area of interest is the further exploration of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and infectious diseases. Additionally, more research is needed to fully understand the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide and its interactions with other signaling pathways and enzymes.
Métodos De Síntesis
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide can be synthesized through a multi-step process involving the reaction of 2-hydroxyquinoline with m-tolylamine, followed by the condensation of the resulting compound with nicotinoyl chloride. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has shown neuroprotective effects and improved cognitive function in animal models. In infectious diseases, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has demonstrated antiviral activity against influenza and hepatitis C viruses.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-6-4-9-20(12-16)26(23(28)18-8-5-11-24-14-18)15-19-13-17-7-2-3-10-21(17)25-22(19)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFOSIUGMBPYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


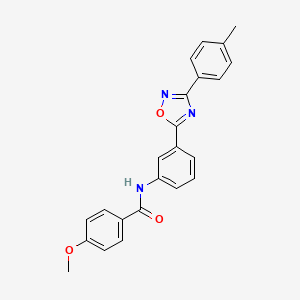
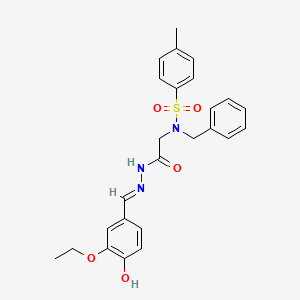
![1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/no-structure.png)
